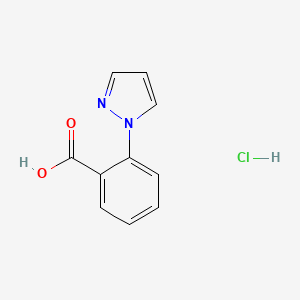

2-Pyrazol-1-ylbenzoic acid;hydrochloride

Description

2-Pyrazol-1-ylbenzoic acid hydrochloride is a benzoic acid derivative featuring a pyrazole ring substituted at the 1-position of the benzene moiety, with a hydrochloride salt enhancing its solubility and stability. The hydrochloride salt formation is common in pharmaceuticals to improve bioavailability, as seen in compounds like Pioglitazone hydrochloride and Butenafine hydrochloride .

Properties

IUPAC Name |

2-pyrazol-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12;/h1-7H,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGIWXMADTKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The most widely reported method involves cyclocondensation between 2-hydrazinobenzoic acid hydrochloride and 1,3-dicarbonyl precursors. For example, refluxing 2-hydrazinobenzoic acid (1 ) with ethyl acetoacetate (2 ) in acetic acid yields the pyrazole intermediate (3 ), which is subsequently hydrolyzed and acidified to form the hydrochloride salt .

Reaction Scheme :

-

Hydrazine Activation :

-

Hydrolysis and Salt Formation :

Optimization :

-

Solvent : Acetic acid or ethanol improves cyclization efficiency .

-

Catalyst : Phosphorus oxychloride (POCl) in DMF facilitates Vilsmeier-Haack formylation for aldehyde intermediates .

Post-Synthetic Modifications of Pyrazole Aldehydes

Pyrazole aldehydes serve as versatile intermediates. Reductive amination of 3-(1H-pyrazol-1-yl)benzaldehyde (6 ) with hydroxylamine hydrochloride in ethanol produces the oxime, which is hydrolyzed to the carboxylic acid and converted to the hydrochloride salt .

Key Steps :

-

Reductive Amination :

-

Hydrolysis and Acidification :

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. A patented method involves:

-

Bromination : 4-Bromobenzoic acid reacts with pyrazole boronic esters under CuI/L-proline catalysis.

-

Acidification : The product is treated with HCl gas in ethyl acetate.

Process Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|

| Cyclocondensation | 72–85 | 95–98 | Moderate |

| Suzuki Coupling | 68–74 | 97–99 | High |

| Reductive Amination | 77–82 | 96–98 | Low |

| Industrial Flow | 89–93 | >99 | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-ylbenzoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Pyrazol-1-ylbenzoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Pyrazol-1-ylbenzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Containing Hydrochlorides

*Similarity scores based on Tanimoto coefficients from .

The pyrazole ring in these compounds contributes to π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets.

Pharmacological Activities

Hydrochloride salts of pyrazole derivatives exhibit diverse biological activities, as demonstrated by analogs and related compounds:

Table 2: Pharmacological Profiles of Selected Hydrochlorides

The target compound’s benzoic acid group may confer kinase or protease inhibitory activity, analogous to Butenafine hydrochloride ’s role in SARS-CoV-2 3CLpro inhibition . Pyrazole-containing hydrochlorides also show promise in oncology and neurology, as seen with Cilengitide (anti-angiogenic) and NMDA receptor antagonists .

Q & A

Q. How does the hydrochloride counterion affect crystallization and polymorphism?

- Salt screening : Compare with other salts (e.g., sulfate, citrate) via slurry experiments in 10 solvents.

- PXRD : Identify polymorphic forms and their stability under humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.